molecular formula C34H22O4 B4678736 (R)-1,1'-bi-2-Naphthol dibenzoate CAS No. 291772-40-2

(R)-1,1'-bi-2-Naphthol dibenzoate

Cat. No.: B4678736
CAS No.: 291772-40-2
M. Wt: 494.5 g/mol
InChI Key: DYTFOMFSASUHEX-UHFFFAOYSA-N
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Description

®-1,1’-bi-2-Naphthol dibenzoate is an organic compound derived from 1,1’-bi-2-naphthol. This compound is known for its chiral properties, making it valuable in asymmetric synthesis and catalysis. The dibenzoate ester form enhances its stability and solubility, making it easier to handle in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1’-bi-2-Naphthol dibenzoate typically involves the esterification of ®-1,1’-bi-2-naphthol with benzoic acid or its derivatives. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of ®-1,1’-bi-2-Naphthol dibenzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Types of Reactions:

    Oxidation: ®-1,1’-bi-2-Naphthol dibenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the dibenzoate ester back to the parent diol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: ®-1,1’-bi-2-naphthol.

    Substitution: Various substituted naphthol derivatives depending on the nucleophile used.

Scientific Research Applications

®-1,1’-bi-2-Naphthol dibenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biochemical processes.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of high-performance materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ®-1,1’-bi-2-Naphthol dibenzoate exerts its effects is primarily through its role as a chiral catalyst. It facilitates asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through interactions with molecular targets such as substrates and intermediates in the reaction pathway, guiding them towards the desired chiral product.

Comparison with Similar Compounds

    (S)-1,1’-bi-2-Naphthol dibenzoate: The enantiomer of ®-1,1’-bi-2-Naphthol dibenzoate, used in similar applications but with opposite chiral properties.

    1,1’-bi-2-Naphthol: The parent compound, used in various chemical reactions but lacks the enhanced stability and solubility of the dibenzoate ester.

    2,2’-Dihydroxy-1,1’-binaphthyl: Another chiral compound used in asymmetric synthesis.

Uniqueness: ®-1,1’-bi-2-Naphthol dibenzoate stands out due to its enhanced stability and solubility compared to its parent compound. Its chiral properties make it particularly valuable in asymmetric synthesis, providing high enantioselectivity in various chemical reactions.

Properties

IUPAC Name

[1-(2-benzoyloxynaphthalen-1-yl)naphthalen-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O4/c35-33(25-13-3-1-4-14-25)37-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)38-34(36)26-15-5-2-6-16-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTFOMFSASUHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366224
Record name [1,1'-Binaphthalene]-2,2'-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291772-40-2
Record name [1,1'-Binaphthalene]-2,2'-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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